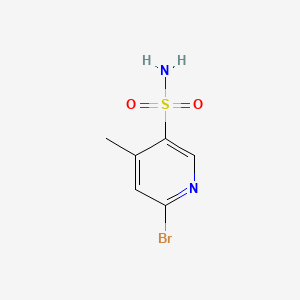
6-Bromo-4-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methylpyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. It is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a sulfonamide group at the 3rd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methylpyridine-3-sulfonamide typically involves the bromination of 4-methylpyridine followed by sulfonamide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The sulfonamide group is introduced using sulfonamide reagents under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and solvents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
6-Bromo-4-methylpyridine-3-sulfonamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The bromine atom and methyl group contribute to the compound’s overall reactivity and binding affinity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylpyridine: Similar structure but lacks the sulfonamide group.
4-Methylpyridine-3-sulfonamide: Similar structure but lacks the bromine atom.
6-Bromo-3-pyridinesulfonamide: Similar structure but lacks the methyl group.
Uniqueness
6-Bromo-4-methylpyridine-3-sulfonamide is unique due to the combination of the bromine atom, methyl group, and sulfonamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7BrN2O2S |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
6-bromo-4-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H7BrN2O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) |
InChI Key |
AZXAXMKZMJUUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



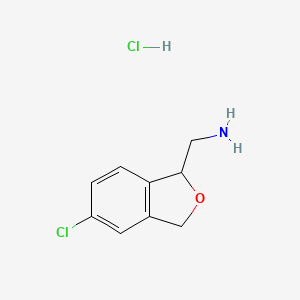
![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)
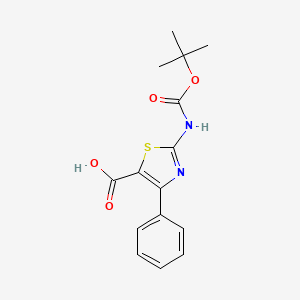


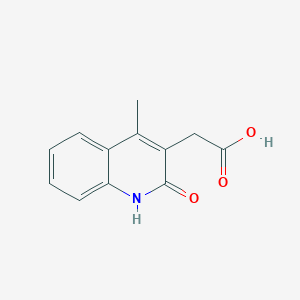
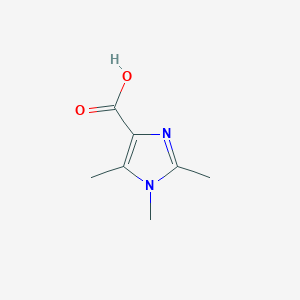
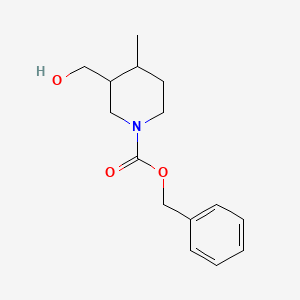

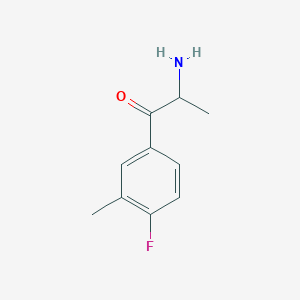
![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride](/img/structure/B13513257.png)

